4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C9H17ClN4O and its molecular weight is 232.71. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in studies related to the synthesis and characterization of related 'research chemicals'. For instance, it has been identified in studies examining compounds like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, showcasing its relevance in the synthesis of novel chemical entities (McLaughlin et al., 2016).
Cytotoxicity and Antitumor Activities
- Research has explored the cytotoxicity and potential antitumor activities of pyrazole derivatives, indicating the compound's relevance in medicinal chemistry and oncology research. For example, some pyrazole derivatives have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).
Anti-inflammatory Applications
- Novel pyrazole derivatives have been synthesized and tested for their anti-inflammatory activity. This indicates the compound's potential utility in developing new anti-inflammatory agents with minimal ulcerogenic activity (El‐Hawash & El-Mallah, 1998).
Structural Elucidation in Chemistry
- The compound has been used as a basis for the structural elucidation of new pyrazolopyrimidines and Schiff bases, emphasizing its role in the advancement of chemical knowledge and the development of new compounds with potential pharmacological interest (Hafez, Osman, Yosef, El-All, Hassan, El-Sawy, Abdallah, & Youns, 2013).
Utility in Heterocyclic Synthesis
- The compound has been highlighted for its utility in the synthesis of heterocyclic compounds, which are of significant interest in pharmaceutical research (El‐Mekabaty, 2014).
Biological Evaluation
- Studies have involved the synthesis of amino pyrazole derivatives and their subsequent biological evaluation, highlighting the compound's role in the development of new medicinal agents with antimicrobial and antifungal properties (Shah, Patel, & Karia, 2018).
Versatility in Synthesis
- The compound has been utilized in innovative synthesis methods, leading to the development of novel pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines, showcasing its versatility and importance in synthetic chemistry (Zaki, El-Dean, & Abdulrazzaq, 2015).
NMR Studies
- It has also been a subject of NMR studies, aiding in understanding the structural dynamics and molecular interactions of pyrazole derivatives (Pathirana, Sfouggatakis, & Palaniswamy, 2013).
Safety and Hazards
“4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride” is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has the hazard statements H302 - H317, which means it is harmful if swallowed and may cause an allergic skin reaction .
Future Directions
Properties
IUPAC Name |
4-amino-2-methyl-N-(2-methylpropyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.ClH/c1-6(2)4-11-9(14)8-7(10)5-12-13(8)3;/h5-6H,4,10H2,1-3H3,(H,11,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCGIMGJNJJEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=NN1C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.